D-[1,2-13C2]glucose
Description
Significance of Isotopic Labeling for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a cornerstone of systems biology, aiming to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org Isotopic labeling is central to MFA as it provides the experimental data needed to calculate these fluxes. wikipedia.orgnih.gov When a substrate labeled with a stable isotope, such as carbon-13 (¹³C), is introduced to cells, the labeled atoms are incorporated into downstream metabolites. wikipedia.org By analyzing the distribution of these isotopic labels in various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular compound. wikipedia.orgfrontiersin.org This information is critical for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering efforts. wikipedia.orgvanderbilt.edu
The principle behind this is that the isotopic labeling pattern of a product is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov Therefore, by measuring these patterns, one can infer the in vivo metabolic pathway activities. vanderbilt.edu This approach has proven invaluable in diverse research areas, from understanding the metabolic reprogramming in cancer cells to improving the production of biochemicals in industrial biotechnology. mdpi.comvanderbilt.edu
Rationale for Utilizing D-[1,2-13C2]glucose as a Key Metabolic Tracer
Among the various stable isotope tracers available, D-[1,2-¹³C₂]glucose holds a special significance in metabolic research. This glucose molecule is specifically labeled with ¹³C at the first and second carbon positions. This precise labeling pattern makes it a particularly insightful tool for simultaneously probing several key pathways of central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov
The rationale for its use lies in the distinct labeling patterns it generates in downstream metabolites depending on the metabolic route taken. For instance, when D-[1,2-¹³C₂]glucose enters glycolysis, it is ultimately converted to lactate (B86563) that is doubly labeled with ¹³C at the second and third carbon positions ([2,3-¹³C₂]lactate). nih.govresearchgate.net Conversely, if the glucose-6-phosphate derived from the tracer enters the oxidative pentose phosphate pathway, the C1 carbon is lost as CO₂. The resulting pentose phosphates are then rearranged in the non-oxidative PPP, leading to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate with altered labeling patterns. This ultimately produces singly labeled lactate ([3-¹³C]lactate). nih.govresearchgate.net
By measuring the relative abundance of these different lactate isotopomers, researchers can estimate the relative flux through glycolysis versus the pentose phosphate pathway. nih.gov This ability to distinguish between these two fundamental pathways with a single tracer is a significant advantage. sigmaaldrich.comphysiology.org Furthermore, the labeled carbons from D-[1,2-¹³C₂]glucose can be traced into the tricarboxylic acid (TCA) cycle and biosynthetic pathways for amino acids and fatty acids, providing a comprehensive view of cellular metabolism. nih.govcreative-proteomics.comresearchgate.net
The use of D-[1,2-¹³C₂]glucose, often in combination with other tracers like labeled glutamine, allows for a more robust and detailed metabolic flux analysis. fda.gov This has been instrumental in revealing the metabolic heterogeneity within cell populations and understanding the metabolic reprogramming that occurs in various physiological and pathological states. nih.gov
Research Findings with this compound
The application of D-[1,2-¹³C₂]glucose has yielded significant insights into cellular metabolism across various biological systems. Below are some key research findings, categorized by the primary metabolic pathways investigated.
Glycolysis and Pentose Phosphate Pathway Activity
The unique labeling pattern of D-[1,2-¹³C₂]glucose allows for the direct assessment of the relative activities of glycolysis and the pentose phosphate pathway (PPP). The distinct isotopomers of lactate produced from each pathway serve as a key readout.
| Metabolic Pathway | Precursor | Key Product Isotopomer | Implication | Reference |
| Glycolysis | D-[1,2-¹³C₂]glucose | [2,3-¹³C₂]Lactate | Direct flux through glycolysis | nih.gov |
| Pentose Phosphate Pathway | D-[1,2-¹³C₂]glucose | [3-¹³C]Lactate | Flux through the oxidative and non-oxidative PPP | nih.gov |
Interactive Data Table: Click on headers to sort.
Tricarboxylic Acid (TCA) Cycle Flux
The labeled acetyl-CoA and pyruvate (B1213749) derived from D-[1,2-¹³C₂]glucose enter the TCA cycle, leading to ¹³C enrichment in cycle intermediates and associated amino acids like glutamate (B1630785).
| Analyte | Observed Isotopomer(s) | Metabolic Insight | Reference |
| Glutamate | [4,5-¹³C₂]Glutamate, [3-¹³C]Glutamate | Indicates entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle and subsequent turns. | psu.edu |
| Malate | [2,3-¹³C₂]Malate, [1,2-¹³C₂]Malate | Reflects labeling from both pyruvate carboxylase and pyruvate dehydrogenase activities. | nih.gov |
Interactive Data Table: Click on headers to sort.
The analysis of glutamate isotopomers, in particular, has been a powerful tool. The ratio of different glutamate isotopomers can reveal the relative activities of pyruvate dehydrogenase (PDH), which feeds labeled acetyl-CoA into the cycle, and pyruvate carboxylase (PC), an anaplerotic pathway that replenishes TCA cycle intermediates. nih.gov Studies in human leukemia cells have used this approach to show a heterogeneous metabolism, suggesting that different subpopulations of cells may rely on different metabolic pathways. nih.gov
De Novo Fatty Acid Synthesis
The two-carbon acetyl-CoA units derived from D-[1,2-¹³C₂]glucose are the building blocks for de novo fatty acid synthesis. By tracking the incorporation of ¹³C into fatty acids, researchers can quantify the rate of their synthesis.
| Process | Labeled Precursor | Measured Outcome | Finding | Reference |
| Lipogenesis | [1,2-¹³C₂]Acetyl-CoA | ¹³C enrichment in palmitate and other fatty acids | Allows for the quantification of new fatty acid synthesis from glucose. | researchgate.net |
Interactive Data Table: Click on headers to sort.
Research in HepG2 cells, a human liver cancer cell line, has employed D-[1,2-¹³C₂]glucose to trace the path of glucose carbons into lipogenic citrate (B86180) and subsequently into newly synthesized fatty acids. researchgate.net This has been crucial in understanding how drugs and different nutrient conditions, such as the presence of fructose, can alter glucose metabolism and its contribution to lipid synthesis. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YMLPSEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468746 | |
| Record name | D-[1,2-13C2]glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261728-61-4 | |
| Record name | D-[1,2-13C2]glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Framework for D 1,2 13c2 Glucose Tracer Studies
Analytical Techniques for D-[1,2-13C2]glucose Metabolite Profiling
The analysis of metabolites derived from D-[1,2-¹³C₂]glucose is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each of these methods offers unique advantages for identifying and quantifying isotopomers, which are molecules that differ only in their isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Tracing
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of D-[1,2-¹³C₂]glucose tracing, NMR is invaluable for determining the specific positions of ¹³C labels within a metabolite molecule.
¹³C NMR spectroscopy directly detects the ¹³C nuclei, offering a high degree of chemical shift dispersion that allows for the resolution of individual carbon atoms within a molecule. umn.edu This technique is particularly powerful for analyzing the homonuclear spin-coupling patterns that arise when two or more ¹³C atoms are in adjacent positions within the same molecule. psu.edu
When D-[1,2-¹³C₂]glucose is metabolized, the coupled ¹³C atoms can either remain together or be separated depending on the metabolic pathway. For instance, glycolysis of [1,2-¹³C₂]glucose initially produces [2,3-¹³C₂]pyruvate. This labeled pyruvate (B1213749) can then enter the tricarboxylic acid (TCA) cycle, leading to specific labeling patterns in TCA cycle intermediates and associated amino acids like glutamate (B1630785) and glutamine. psu.edunih.gov The analysis of singlets and doublets in the ¹³C NMR spectra of these metabolites reveals the relative activities of different metabolic pathways. psu.edu For example, the singlet/doublet ratio in the C3 and C4 carbons of glutamate and glutamine can provide insights into cerebral compartmentation of metabolism. psu.edu
Table 1: Illustrative ¹³C NMR Labeling Patterns from [1,2-¹³C₂]glucose Metabolism
| Metabolite | Carbon Position | Expected Labeling Pattern | Metabolic Pathway Indicated |
| Lactate (B86563) | C2, C3 | [2,3-¹³C₂]Lactate | Glycolysis |
| Alanine | C2, C3 | [2,3-¹³C₂]Alanine | Glycolysis and transamination |
| Glutamate | C4, C5 | [4,5-¹³C₂]Glutamate | First turn of the TCA cycle via pyruvate dehydrogenase |
| Glutamate | C2, C3 | [2,3-¹³C₂]Glutamate | Subsequent turns of the TCA cycle |
This table provides a simplified representation of expected labeling patterns. Actual in vivo spectra can be more complex due to multiple pathway activities and isotopic scrambling.
For in vivo studies, particularly in neurochemistry, proton-observed carbon-edited (POCE) or ¹H-[¹³C] magnetic resonance spectroscopy (MRS) is often employed. frontiersin.org This indirect detection method offers enhanced sensitivity compared to direct ¹³C MRS. nih.gov It detects the protons attached to ¹³C atoms, allowing for the measurement of ¹³C label incorporation into various metabolites in living organisms, including the human brain. umn.edunih.gov
Following the administration of ¹³C-labeled glucose, ¹H-[¹³C]-MRS can dynamically monitor the time course of ¹³C label incorporation into metabolites such as glutamate, glutamine, lactate, and GABA. nih.govnih.gov This dynamic data is crucial for calculating metabolic fluxes, such as the TCA cycle flux (VTCA) and the glutamate-glutamine cycling rate (Vcyc). nih.gov The use of D-[1,2-¹³C₂]glucose in these studies can provide more detailed information on pathway activities compared to singly labeled glucose tracers. tandfonline.com
Mass Spectrometry Techniques for this compound Tracing
Mass spectrometry (MS) is another cornerstone technique for metabolic tracer studies, offering high sensitivity and the ability to analyze a wide range of metabolites. nih.gov MS separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of unlabeled molecules from their ¹³C-labeled isotopologues. nih.gov MS is often coupled with a chromatographic separation method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov
GC-MS is a robust technique for analyzing the isotopomer distribution of volatile and thermally stable metabolites, or those that can be made so through chemical derivatization. nih.gov In D-[1,2-¹³C₂]glucose tracing studies, GC-MS is frequently used to analyze the labeling patterns of amino acids, organic acids, and sugars. nih.govnih.gov
The fragmentation of metabolites during the ionization process in the mass spectrometer can provide positional information about the ¹³C labels. nih.gov By analyzing the mass spectra of different fragments, it is possible to deduce the distribution of ¹³C atoms within the original molecule. nih.govresearchgate.net For example, following the metabolism of [1,2-¹³C₂]glucose, GC-MS can be used to measure the synthesis of pentose (B10789219) phosphates and the production of lactate, providing insights into the relative activities of the pentose phosphate (B84403) pathway (PPP) and glycolysis. physiology.org A key advantage of GC-MS is its ability to analyze larger fragments than is often feasible with NMR, offering complementary information for a more complete picture of isotopomer distributions. nih.gov
Table 2: Example of GC-MS Fragment Analysis for Metabolites Derived from [1,2-¹³C₂]glucose
| Metabolite Derivative | Fragment Ion (m/z) | Corresponding Carbons | Expected Mass Shift (M+n) |
| Glucose-methyloxime peracetate | C1-C2 fragment | C1, C2 | M+2 |
| Pyruvate-oxime-t-butyldimethylsilyl | [M-57]⁺ | Full carbon backbone | M+2 |
| Lactate-t-butyldimethylsilyl | [M-57]⁺ | Full carbon backbone | M+2 |
| Alanine-t-butyldimethylsilyl | [M-57]⁺ | Full carbon backbone | M+2 |
This table presents a simplified illustration. The actual mass shifts and fragmentation patterns depend on the specific derivative and ionization method used.
HPLC-MS is a versatile technique that separates metabolites in a liquid phase before they are introduced into the mass spectrometer. mpi-bremen.de This makes it particularly suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. nih.govnih.gov
In the context of D-[1,2-¹³C₂]glucose tracing, HPLC-MS is used to identify and quantify intracellular and secreted unlabeled and ¹³C-glucose-derived metabolites. nih.gov This can include key intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov By coupling HPLC with tandem mass spectrometry (MS/MS), it is possible to obtain structural information and enhance the specificity of metabolite identification and quantification. nih.govirb.hr This approach allows for in-depth characterization of metabolic pathways by tracing the incorporation of the ¹³C label from D-[1,2-¹³C₂]glucose into a wide array of downstream metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) for Enhanced Resolution
Tandem mass spectrometry (MS/MS) is a highly sensitive and effective analytical technique for metabolic studies, including those utilizing D-[1,2-¹³C₂]glucose. osu.edu It offers enhanced resolution and specificity compared to single-stage mass spectrometry, which is crucial for distinguishing between isotopologues—molecules that differ only in their isotopic composition. nih.gov High-resolution mass spectrometry can differentiate metabolites with very small mass differences and can even distinguish between species labeled with different heavy nuclei, such as one ²H versus one ¹³C. nih.gov
In MS/MS, a precursor ion is selected and fragmented to produce product ions. This process, often performed in multiple reaction monitoring (MRM) mode, allows for the highly sensitive and specific quantification of multiple compounds without extensive sample purification. osu.edu This is particularly advantageous for analyzing complex biological samples. osu.edu
A key application of MS/MS in studies with D-[1,2-¹³C₂]glucose is the ability to differentiate and quantify glucose molecules labeled at different carbon positions. osu.edu For instance, after chemical derivatization to form methylglucosamine, the C1-C2 bond in glucose becomes a favored site for cleavage during collision-induced dissociation (CID). osu.edu This specific fragmentation pattern allows researchers to distinguish between ¹³C labeling at the C1 and C2 positions, enabling them to track these carbon atoms separately through metabolic pathways. osu.edu This approach has been used to develop MRM methods for the precise identification and quantification of C1 and C2 ¹³C-labeled glucose isotopomers. osu.edu
The enhanced resolution and specificity of MS/MS are also critical for analyzing the labeling patterns of downstream metabolites. By tracking the incorporation of the ¹³C atoms from D-[1,2-¹³C₂]glucose into various intermediates, researchers can gain insights into the fluxes through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov
Isotopic Enrichment and Mass Isotopomer Distribution Analysis (MIDA) from D-[1,2-¹³C₂]glucose Metabolites
Isotopic enrichment refers to the percentage of a specific isotopically labeled molecule in a total pool of that molecule. In tracer studies with D-[1,2-¹³C₂]glucose, determining the isotopic enrichment of precursor and product molecules is fundamental. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used for this purpose, with results from both methods showing good agreement. omicronbio.com
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that analyzes the distribution of mass isotopomers in a polymer to measure its biosynthesis and turnover. researchgate.netphysiology.org The technique involves administering a stable isotope-labeled precursor, such as D-[1,2-¹³C₂]glucose, and then measuring the relative abundances of the resulting mass isotopomers in a product molecule using mass spectrometry. physiology.org By comparing the observed distribution to a theoretical distribution based on combinatorial probabilities, MIDA can determine the isotopic enrichment of the immediate precursor pool for a newly synthesized polymer. researchgate.netphysiology.org
The use of D-[1,2-¹³C₂]glucose is particularly advantageous for MIDA because it provides distinct labeling patterns in downstream metabolites. For example, in the pentose phosphate pathway, the metabolism of [1,2-¹³C₂]glucose can be used to estimate relative rates through the transketolase (TK) and transaldolase (TA) reactions. physiology.org The distribution of singly (m+1) and doubly (m+2) labeled isotopomers in products like lactate or fatty acids can provide a quantitative measure of pentose cycle activity. physiology.org
MIDA can also be applied to intermediates of the TCA cycle. For example, the enrichment of [1,2-¹³C₂]Acetyl-CoA can be calculated from the mass isotopomer distribution of glutamate. nih.gov This information, when compared to the enrichment of its glycolytic precursor phosphoenolpyruvate (B93156) (PEP), can reveal details about other contributing pathways, such as lipid oxidation. nih.gov
Computational Models and Software for D-[1,2-¹³C₂]glucose Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. When combined with stable isotope tracers like D-[1,2-¹³C₂]glucose, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful tool for understanding cellular metabolism. d-nb.info
Stoichiometric Models for Carbon Atom Transitions and Flux Estimation
Stoichiometric models form the foundation of MFA. These models are based on the known stoichiometry of metabolic reactions and the specific transitions of carbon atoms from substrates to products. For D-[1,2-¹³C₂]glucose, the model tracks the two labeled carbons as they are processed through various pathways. For example, glycolysis of [1,2-¹³C₂]glucose produces doubly labeled pyruvate (2,3-¹³C₂-pyruvate). nih.gov This labeled pyruvate can then enter the TCA cycle or be converted to other products like lactate. nih.gov
The choice of tracer is critical for the precision of flux estimates. Studies have shown that D-[1,2-¹³C₂]glucose provides highly precise estimates for fluxes in glycolysis and the pentose phosphate pathway. nih.govnih.gov By analyzing the labeling patterns in key metabolites, the model can calculate the relative contributions of different pathways.
Isotopic Steady-State ¹³C Metabolic Flux Analysis with D-[1,2-¹³C₂]glucose
Isotopic steady-state ¹³C-MFA assumes that the system is in both a metabolic and isotopic steady state. d-nb.info This means that the concentrations of metabolites and the isotopic labeling of these metabolites are constant over time. d-nb.info To achieve this, cells are cultured with the isotopic tracer for a sufficient period, which can range from hours to days depending on the cell type and experimental conditions. d-nb.info
Once isotopic steady state is reached, the labeling patterns of intracellular metabolites are measured. This data, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), is then fitted to the stoichiometric model to estimate the intracellular fluxes. d-nb.info Parallel labeling experiments, for example using both [1,2-¹³C₂]glucose and [U-¹³C]glutamine, can provide more comprehensive insights into different parts of metabolism. researchgate.net
Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) Considerations
In many biological systems, especially in slower-growing mammalian cells or in tissues, reaching a true isotopic steady state can be very slow or impractical. nih.gov Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) was developed for such scenarios. nih.govvanderbilt.edu INST-MFA analyzes the transient labeling patterns of metabolites over time, before an isotopic steady state is achieved. nih.govvanderbilt.edu
This approach requires solving differential equations that describe the time-dependent changes in labeling for each metabolite in the network. nih.gov By fitting the model to the time-course labeling data, INST-MFA can estimate not only the metabolic fluxes but also the sizes of metabolite pools. nih.gov This technique is particularly powerful for studying systems with large intermediate pools or pathway bottlenecks and can provide increased sensitivity for estimating reversible exchange fluxes. nih.gov
Specialized Software Tools for D-[1,2-¹³C₂]glucose Tracer Data Processing and Modeling
Several software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA and INST-MFA. These tools automate the process of flux estimation and statistical analysis.
| Software Tool | Description | Key Features | Relevant Studies |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based tool for MFA and INST-MFA. researchgate.net | Can integrate data from both MS and NMR, models both steady-state and dynamic labeling experiments. nih.gov | Used to analyze ¹³C labeling data to estimate intracellular fluxes in various cell types. researchgate.netnih.gov |
| LS-MIDA (Least Square Mass Isotopomer Analyzer) | Open-source software for processing mass spectrometry data for MIDA. d-nb.info | Deconvolutes mass intensities to determine isotopomer enrichment using a least-squares method. d-nb.info | Processes experimental MS data to determine relative and molar isotopomer abundances. d-nb.info |
| Metran | A software for dynamic analysis of tracer-based metabolomic data. oup.com | Estimates metabolic fluxes and performs statistical analysis on the results. oup.com | Used to analyze GC-MS data from liver cells incubated with [1,2-¹³C₂]glucose. oup.com |
| CPExtract (Custom Pattern Extract) | A tool for automated screening of metabolites with specific isotopolog patterns in LC-HRMS data. acs.orgresearchgate.net | Searches for user-defined isotopolog patterns, useful for tracer-based pathway screening. acs.orgresearchgate.net | Can be applied to various tracer approaches to identify known and unknown metabolites. acs.orgresearchgate.net |
These software packages provide researchers with the necessary computational power to extract meaningful quantitative data on metabolic fluxes from complex isotopic labeling experiments using tracers like D-[1,2-¹³C₂]glucose.
Elucidation of Central Carbon Metabolic Pathways Using D 1,2 13c2 Glucose
Glycolytic Pathway Flux Determination with D-[1,2-¹³C₂]glucose
D-[1,2-¹³C₂]glucose is extensively used to measure the rate of glycolysis, the fundamental pathway for glucose catabolism. As the doubly labeled glucose molecule enters glycolysis, it is converted into fructose-1,6-bisphosphate and then cleaved into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). The subsequent metabolic steps lead to the formation of pyruvate (B1213749), which retains the ¹³C label.
A primary method for assessing glycolytic flux using D-[1,2-¹³C₂]glucose involves the analysis of lactate (B86563), the end product of anaerobic glycolysis. When D-[1,2-¹³C₂]glucose is metabolized exclusively through glycolysis, it produces [2,3-¹³C₂]lactate. researchgate.net This is because the C1 and C2 of glucose become C3 and C2 of pyruvate, respectively, which is then reduced to lactate.
Conversely, if the glucose molecule first enters the pentose (B10789219) phosphate pathway (PPP), the C1 is lost as CO₂, and the C2 becomes the C1 of the resulting pentose phosphate. researchgate.net Subsequent metabolism through the non-oxidative PPP and glycolysis can lead to the formation of singly labeled lactate, specifically [3-¹³C]lactate. researchgate.netnih.gov Therefore, the ratio of singly to doubly labeled lactate provides a quantitative measure of the relative fluxes through the PPP and glycolysis. researchgate.net For instance, in a study of human hepatoma cells (Hep G2), incubation with 30% enriched [1,2-¹³C₂]glucose resulted in 1.9% of lactate molecules having one ¹³C substitution (m1) and 10% having two ¹³C substitutions (m2), indicating the relative activities of the PPP and glycolysis. physiology.orgnih.gov
| Metabolic Pathway | Input Tracer | Resulting Lactate Isotopomer |
|---|---|---|
| Glycolysis | D-[1,2-¹³C₂]glucose | [2,3-¹³C₂]lactate |
| Pentose Phosphate Pathway | D-[1,2-¹³C₂]glucose | [3-¹³C]lactate |
The isotopic labeling of pyruvate derived from D-[1,2-¹³C₂]glucose provides a critical node for understanding its metabolic fate. Under anaerobic conditions, the vast majority of pyruvate is converted to lactate. However, under aerobic conditions, pyruvate can be transported into the mitochondria and converted to acetyl-CoA by pyruvate dehydrogenase, entering the tricarboxylic acid (TCA) cycle. The metabolism of [1,2-¹³C₂]glucose can be traced into TCA cycle intermediates, such as citrate (B86180) and glutamate (B1630785), providing insights into mitochondrial metabolism. nih.gov For example, the metabolism of [1,2-¹³C₂]glucose via pyruvate dehydrogenase results in the formation of [4,5-¹³C]glutamate. researchgate.net
Furthermore, pyruvate can be carboxylated to oxaloacetate by pyruvate carboxylase, an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov The use of D-[1,2-¹³C₂]glucose can help to distinguish between these different fates of pyruvate by analyzing the isotopomer distribution in downstream metabolites.
Pentose Phosphate Pathway (PPP) Activity Analysis with D-[1,2-¹³C₂]glucose
The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis. D-[1,2-¹³C₂]glucose is a valuable tracer for elucidating the activity of the PPP.
The PPP consists of an oxidative and a non-oxidative branch. The oxidative branch is responsible for the production of NADPH and involves the decarboxylation of glucose-6-phosphate, releasing the C1 of glucose as CO₂. nih.gov When using D-[1,2-¹³C₂]glucose, the ¹³C label at the C1 position is lost in this step. The remaining ¹³C at the original C2 position is retained in the resulting pentose phosphates.
The non-oxidative branch of the PPP involves a series of reversible reactions catalyzed by transketolase and transaldolase that interconvert five-carbon sugars with three- and six-carbon glycolytic intermediates. nih.gov By analyzing the labeling patterns of these intermediates, the activity of the non-oxidative PPP can be assessed.
The activities of the key enzymes of the non-oxidative PPP, transketolase and transaldolase, can be estimated by analyzing the distribution of ¹³C isotopomers in metabolites such as ribose-5-phosphate and lactate. physiology.orgnih.gov Transketolase transfers a two-carbon unit, while transaldolase transfers a three-carbon unit. wikipedia.orgcore.ac.uk The metabolism of [1,2-¹³C₂]glucose through these reactions results in unique isotopomers of pentose phosphates and glycolytic intermediates. physiology.orgnih.gov
A study using human hepatoma cells (Hep G2) incubated with [1,2-¹³C₂]glucose found that the ¹³C was distributed among four ribose isotopomers: [1-¹³C]-, [5-¹³C]-, [1,2-¹³C₂]-, and [4,5-¹³C₂]ribose. physiology.orgnih.gov By simulating the expected isotopomer distributions based on different relative activities of transketolase and transaldolase, the researchers were able to estimate the in vivo activities of these enzymes. physiology.orgnih.gov
| Ribose Isotopomer | Observed in Hep G2 cells incubated with D-[1,2-¹³C₂]glucose |
|---|---|
| [1-¹³C]ribose | Yes |
| [5-¹³C]ribose | Yes |
| [1,2-¹³C₂]ribose | Yes |
| [4,5-¹³C₂]ribose | Yes |
The flux through the oxidative branch of the PPP is directly linked to the production of NADPH. quora.com NADPH is a critical reducing equivalent for a variety of biosynthetic pathways, including fatty acid synthesis and steroid synthesis, and for the regeneration of the antioxidant glutathione. wikipedia.org By quantifying the PPP flux using D-[1,2-¹³C₂]glucose, researchers can indirectly assess the cell's capacity for NADPH production and its potential for reductive biosynthesis and antioxidant defense. An increased flux through the PPP, as indicated by a higher ratio of singly to doubly labeled lactate, suggests a greater demand for NADPH. nih.gov
Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis Traced by D-[1,2-¹³C₂]glucose
D-[1,2-¹³C₂]glucose provides a unique window into the dynamics of the TCA cycle, a central hub of cellular metabolism. The specific labeling pattern of this tracer allows for the differentiation of key entry points into the cycle and the subsequent labeling of its intermediates.
Contributions of Pyruvate Dehydrogenase and Pyruvate Carboxylase to TCA Cycle Intermediates
Glycolysis of D-[1,2-¹³C₂]glucose produces pyruvate labeled at the second and third carbon atoms ([2,3-¹³C₂]pyruvate). This labeled pyruvate can enter the TCA cycle through two primary enzymatic reactions:
Pyruvate Dehydrogenase (PDH): This enzyme decarboxylates pyruvate to form acetyl-CoA, which is labeled at the first and second carbons ([1,2-¹³C₂]acetyl-CoA). The labeled acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle.
Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate, which will be labeled at the second and third carbons ([2,3-¹³C₂]oxaloacetate).
The distinct labeling patterns resulting from these two entry pathways allow for the assessment of their relative contributions to the TCA cycle. By analyzing the mass isotopologue distribution of TCA cycle intermediates, the ratio of PDH to PC flux can be determined.
Table 1: Illustrative Labeling of TCA Cycle Entry Points from D-[1,2-¹³C₂]glucose This table presents a simplified, hypothetical representation of the expected labeling patterns to illustrate the distinct contributions of PDH and PC.
| Entry Pathway | Labeled Precursor | Resulting TCA Cycle Intermediate | Labeled Carbons |
|---|---|---|---|
| Pyruvate Dehydrogenase (PDH) | [1,2-¹³C₂]acetyl-CoA | Citrate | C4, C5 |
Assessment of Citrate, Glutamate, and Other TCA Cycle Metabolite Labeling from D-[1,2-¹³C₂]glucose
The entrance of [1,2-¹³C₂]acetyl-CoA (via PDH) into the TCA cycle leads to the formation of citrate labeled at positions C4 and C5 in the first turn. Subsequent enzymatic reactions in the cycle will propagate this labeling pattern to other intermediates. For instance, α-ketoglutarate will be labeled at C4 and C5, and after decarboxylation, succinate will be labeled at C1 and C2 (or C3 and C4 due to its symmetry).
Conversely, the entry of [2,3-¹³C₂]oxaloacetate (via PC) results in citrate labeled at C2 and C3. This leads to a different set of labeled isotopologues for downstream metabolites. For example, α-ketoglutarate will be labeled at C2 and C3.
Glutamate, which is in close equilibrium with α-ketoglutarate, will reflect the labeling pattern of its precursor. Therefore, analyzing the isotopologues of glutamate provides a direct readout of the labeling state of the TCA cycle. While D-[1,2-¹³C₂]glucose can be used for this purpose, uniformly labeled glutamine ([U-¹³C₅]glutamine) is often considered a more effective tracer for detailed analysis of the TCA cycle itself.
Table 2: Predicted Mass Isotopologue Distribution in Key TCA Cycle Intermediates from D-[1,2-¹³C₂]glucose This table provides a conceptual overview of the primary labeled isotopologues expected in the first turn of the TCA cycle, assuming entry via PDH.
| Metabolite | Primary Labeled Isotopologue (Mass Shift) | Labeled Carbon Positions |
|---|---|---|
| Citrate | M+2 | C4, C5 |
| α-Ketoglutarate | M+2 | C4, C5 |
| Succinate | M+2 | C1, C2 or C3, C4 |
| Fumarate | M+2 | C1, C2 or C3, C4 |
| Malate | M+2 | C1, C2 |
Investigation of Metabolic Compartmentation within the TCA Cycle
In complex tissues like the brain, the TCA cycle operates in different metabolic compartments, most notably in neurons and glial cells. D-[1,2-¹³C₂]glucose tracing has been instrumental in revealing this compartmentation. For instance, studies have shown the existence of kinetically distinct pools of glutamate. The labeling patterns of glutamate and glutamine (which is primarily synthesized in glial cells) from labeled glucose can differ, indicating separate TCA cycle activities in these cell types. This allows researchers to probe the metabolic interplay between different cell populations within a tissue.
Interconnections with Gluconeogenesis and Glycogen Synthesis from D-[1,2-¹³C₂]glucose
While D-[1,2-¹³C₂]glucose is primarily used to trace pathways originating from glycolysis, its labeled carbons can also be tracked through gluconeogenesis and into glycogen. The [2,3-¹³C₂]pyruvate generated from glycolysis can be a substrate for gluconeogenesis, leading to the formation of glucose labeled at positions C1,2 and C5,6. This process, known as pyruvate recycling, can be traced, although other tracers are often preferred for direct quantification of gluconeogenic flux.
Similarly, the labeled glucose units can be incorporated into glycogen, the storage form of glucose. By measuring the enrichment of ¹³C in glycogen, the rate of glycogen synthesis from glucose can be estimated. However, specific quantitative studies detailing the use of D-[1,2-¹³C₂]glucose for these pathways are limited, as other tracers are often more direct.
Tracing of De Novo Lipid and Amino Acid Synthesis from D-[1,2-¹³C₂]glucose Precursors
The carbon backbone of D-[1,2-¹³C₂]glucose can be incorporated into newly synthesized lipids and amino acids, providing insights into anabolic processes.
The [1,2-¹³C₂]acetyl-CoA produced via the PDH pathway is a fundamental building block for de novo fatty acid synthesis. The two-carbon labeled acetyl-CoA units are sequentially added to a growing fatty acid chain, resulting in a specific labeling pattern in the newly synthesized lipids. This allows for the quantification of the contribution of glucose to lipogenesis.
Furthermore, intermediates of glycolysis and the TCA cycle serve as precursors for the synthesis of non-essential amino acids. For example, 3-phosphoglycerate, derived from glycolysis, can be used to synthesize serine. In studies with human monocytes, D-[1,2-¹³C₂]glucose has been shown to lead to the formation of labeled serine, glycine (B1666218), and glutamine. nih.gov The detection of [2,3-¹³C₂]serine confirms the flow of carbons from glycolysis into this amino acid. nih.gov Similarly, the appearance of [1,2-¹³C₂]glutamine indicates the activity of the TCA cycle and its connection to amino acid synthesis. nih.gov
Table 3: Observed Labeled Amino Acids from D-[1,2-¹³C₂]glucose in Human Monocytes Data adapted from a study on human monocytes. Note that the concentrations of some labeled metabolites were below the limit of quantitation (LOQ).
| Labeled Amino Acid | Labeled Precursor | Pathway |
|---|---|---|
| [2,3-¹³C₂]serine | [2,3-¹³C₂]3-phosphoglycerate | Glycolysis |
| [2-¹³C]glycine | [2,3-¹³C₂]serine | Serine Hydroxymethyltransferase |
Applications of D 1,2 13c2 Glucose in Diverse Biological Systems and Pathological States
Cellular and Tissue-Specific Metabolic Profiling with D-[1,2-13C2]glucose
The use of D-[1,2-¹³C2]glucose enables the simultaneous assessment of substrate fluxes within and among different metabolic pathways. nih.gov By analyzing the distribution of the ¹³C label in various downstream metabolites using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), scientists can construct a detailed metabolic profile. nih.gov
In Vitro Cell Culture Models (e.g., Hepatocytes, Myotubes, Monocytes, Astrocytes, Neurons, Cancer Cell Lines)
In vitro cell culture systems are fundamental tools for dissecting cellular metabolism. D-[1,2-¹³C2]glucose has been instrumental in studying the metabolic activities of various cell types.
Monocytes: In a study investigating the metabolic alterations of human monocytes under neuroinflammatory conditions, D-[1,2-¹³C2]glucose tracing revealed that the majority of the labeled glucose was converted to pyruvate (B1213749) and lactate (B86563). nih.gov This highlighted the key metabolic pathways active in these immune cells. nih.gov
Astrocytes: Research on primary cultures of astrocytes has utilized ¹³C-labeled glucose to understand their metabolic functions. frontiersin.org These studies have shown that glucose is the primary energy substrate for astrocytes. frontiersin.org
Cancer Cell Lines: D-[1,2-¹³C2]glucose is frequently used to study the altered metabolism of cancer cells. For instance, it has been used in MCF7 breast cancer cells to investigate the effects of different treatments on their metabolic profiles. ebi.ac.uk In Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, parallel labeling experiments with D-[1,2-¹³C2]glucose and [U-¹³C]glutamine have provided detailed metabolic flux maps, revealing significant rewiring of intracellular metabolism during different growth phases. researchgate.netfda.gov
| Cell Type | Key Metabolic Finding with this compound |
| Human Monocytes | Predominant conversion of glucose to pyruvate and lactate under neuroinflammatory conditions. nih.gov |
| Astrocytes | Glucose is the main energy substrate. frontiersin.org |
| MCF7 Breast Cancer Cells | Used to assess metabolic profile changes in response to therapeutic agents. ebi.ac.uk |
| CHO Cells | Revealed significant rewiring of intracellular metabolism between growth and stationary phases. researchgate.netfda.gov |
In Vivo Animal Models (e.g., Rodent Brain Metabolism, Pancreatic Tumor Dynamics)
Animal models provide a more complex physiological system to study metabolism. D-[1,2-¹³C2]glucose has been applied in various in vivo studies.
Rodent Brain Metabolism: Studies in rats have used ¹³C-labeled glucose, including D-[1,2-¹³C2]glucose, to investigate cerebral metabolism. nih.govpnas.org These studies have provided quantitative information on neuronal and glial metabolism, including TCA cycle fluxes and neurotransmission rates. nih.govpnas.org For example, ¹H-[¹³C]-MRS with [1,6-¹³C2]glucose infusion has been used to compare the neuroenergetic function between the mouse hippocampus and hypothalamus, revealing higher rates of ATP synthesis and aerobic glycolysis in the hypothalamus. mdpi.com
Pancreatic Tumor Dynamics: D-[1,2-¹³C2]glucose is used as a stable isotope tracer for the in vivo study of dynamic metabolic profiling of pancreatic tumors. sigmaaldrich.comcenmed.com
Human Studies and Clinical Research Applications
Translating findings from cell cultures and animal models to humans is a critical step. D-[1,2-¹³C2]glucose has been used in human studies to investigate metabolism in various physiological and pathological states.
Traumatic Brain Injury (TBI): In patients with TBI, microdialysis with D-[1,2-¹³C2]glucose has been used to directly compare glycolysis and the PPP in the human brain. nih.gov This research showed that glycolytic lactate production was significantly higher in the injured brain compared to the normal brain. nih.gov
General Metabolic Research: Stable isotope tracers like D-[1,2-¹³C2]glucose are utilized in clinical research to study metabolic flux under various conditions, such as in type 2 diabetes and obesity. e-enm.org Studies in healthy human subjects have used combinations of tracers, including ¹³C-labeled glucose, to obtain comprehensive metabolic profiles of gluconeogenesis and TCA cycle activity. wustl.edu
This compound in Cancer Metabolism Research
A hallmark of many cancer cells is their altered glucose metabolism, often referred to as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen. nih.govfrontiersin.orgsigmaaldrich.com D-[1,2-¹³C2]glucose is a valuable tool for studying these metabolic changes. isotope.comisotope.comukisotope.com
Characterization of Glycolytic Rewiring and the Warburg Effect in Malignancy
D-[1,2-¹³C2]glucose is particularly well-suited for distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. escholarship.org When glucose enters the PPP, the ¹³C label at the C1 position is lost, which allows for the quantification of flux through this pathway. escholarship.org This is crucial for understanding how cancer cells rewire their metabolism to support proliferation. nih.gov The Warburg effect is not just about inefficient energy production; it also shunts glucose intermediates into biosynthetic pathways, such as the PPP for nucleotide synthesis and NADPH production to counteract oxidative stress. nih.govpnas.org
Investigation of Metabolic Alterations in Specific Tumor Types (e.g., Hepatoma, Glioblastoma, Leukemia)
Hepatoma: Studies using ¹³C-labeled glucose have investigated the metabolic profile of human hepatoma cells. capes.gov.br Research in rat models has shown that both the PPP and glycolysis are substantially increased in hepatoma compared to normal liver tissue. researchgate.net
Glioblastoma: In glioblastoma cells, tracing experiments with labeled glucose have demonstrated the Warburg effect, with high rates of glucose consumption and lactate production. pnas.org These studies also revealed that glutamine metabolism plays a significant role in replenishing TCA cycle intermediates and producing NADPH. pnas.org
Leukemia: Metabolic profiling of human leukemia T-cells (Jurkat cells) using D-[1,2-¹³C2]glucose and ¹³C-NMR spectroscopy has provided integrated information about the PPP, TCA cycle, and amino acid metabolism. nih.gov The analysis of lactate and nucleotide ribose isotopomers allowed for the evaluation of glucose-6-phosphate dehydrogenase and transketolase activities, revealing a heterogeneous metabolism within the cell population that may be related to different phases of the cell cycle. nih.govdntb.gov.ua
| Tumor Type | Key Metabolic Finding with this compound or other ¹³C-glucose tracers |
| Hepatoma | Substantially increased glycolysis and pentose phosphate pathway activity compared to normal liver. researchgate.net |
| Glioblastoma | Exhibits the Warburg effect with high glucose consumption and lactate production; significant glutamine metabolism for anaplerosis and NADPH production. pnas.org |
| Leukemia (Jurkat cells) | Heterogeneous metabolism with distinct contributions of glycolysis and the pentose phosphate pathway to lactate and nucleotide synthesis, possibly linked to the cell cycle. nih.gov |
This compound in Metabolic Disorders and Disease Modeling
The use of this compound has been instrumental in unraveling the complex metabolic perturbations that characterize various diseases. By tracking the fate of the ¹³C labels, researchers can quantify the flux through critical pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comfrontiersin.org This approach provides a dynamic view of metabolic function that is often not achievable with other methods.
Assessment of Insulin (B600854) Resistance and Glucose Homeostasis Perturbations
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by impaired insulin signaling and reduced glucose uptake by cells. frontiersin.org this compound has been employed to investigate the metabolic consequences of this state. For instance, studies in diet-induced obese (DIO) models have shown decreased glucose uptake and oxidation, as evidenced by reduced exhalation of ¹³CO2 derived from the labeled glucose. frontiersin.org
Metabolic flux analysis using this compound in skeletal muscle cell models (L6E9 myotubes) has revealed how insulin resistance, induced by factors like resistin, alters glucose metabolism. In these models, insulin normally increases glucose uptake and glycolytic flux. However, in the presence of resistin, the insulin-stimulated increase in glucose transport is blunted. d-nb.info By analyzing the isotopomer distribution in metabolites like lactate, researchers can quantify the relative contributions of glycolysis and the pentose phosphate pathway, providing a detailed picture of the metabolic dysregulation. d-nb.info
Table 1: Impact of Insulin and Resistin on Glucose Metabolism in L6E9 Myotubes
| Condition | Glucose Transport Increase | Glycolytic Flux (Upper) | Oxidative PPP Flux |
| Insulin | 79.27 ± 0.04% | ~59% increase | 25% increase |
| Insulin + Resistin | 48.00 ± 0.05% | Blunted increase | Altered |
| Data derived from studies on L6E9 myotubes. d-nb.info |
Elucidation of Metabolic Changes in Neuroinflammatory and Neurodegenerative Conditions
Neuroinflammation is a common feature of neurodegenerative diseases like Alzheimer's disease (AD) and multiple sclerosis (MS). nih.govnih.gov this compound tracing has been used to study the metabolic alterations in immune cells, such as monocytes, when exposed to the neuroinflammatory environment of the central nervous system (CNS). nih.govfu-berlin.de
Studies have shown that when peripheral blood monocytes are exposed to cerebrospinal fluid (CSF) from patients with AD or MS, their glucose metabolism is significantly reprogrammed. nih.govnih.gov This includes increased production of citric acid and glutamine, suggesting a more active glycolysis and TCA cycle. nih.gov Interestingly, differences in the production of certain metabolites, like serine, have been observed between AD and MS, suggesting disease-specific metabolic phenotypes. nih.govresearchgate.net These findings highlight the potential of using this compound to identify metabolic biomarkers and understand the role of peripheral immune cells in neurodegeneration. nih.gov
Table 2: Metabolic Changes in Monocytes Exposed to CSF from Neurodegenerative Disease Patients
| Metabolite | Change upon CSF exposure | Significance |
| Citric Acid | Increased production | Suggests more active glycolysis and TCA cycle. nih.gov |
| Glutamine | Increased production | Suggests more active glycolysis and TCA cycle. nih.gov |
| Serine | Production differs between AD and MS | Suggests disease-specific metabolic alterations. nih.gov |
| Glycine (B1666218) | Reduced production | Indicates metabolic reprogramming. nih.gov |
| Data based on in vitro studies with human monocytes. nih.gov |
Analysis of Cerebral Metabolism in Traumatic Brain Injury
Traumatic brain injury (TBI) leads to profound disturbances in cerebral glucose metabolism. mednexus.org this compound has been a critical tool for investigating these changes, particularly the shift in glucose utilization towards the pentose phosphate pathway (PPP). mednexus.orgfrontiersin.org The PPP is crucial for producing NADPH, which is essential for antioxidant defense and biosynthetic reactions, and its upregulation is thought to be a protective response to the oxidative stress that follows TBI. frontiersin.org
Studies in both animal models and human TBI patients have consistently shown an increased flux through the PPP. mednexus.orgfrontiersin.orgnih.gov By infusing this compound and analyzing the isotopomers of lactate in arterial and jugular bulb blood, researchers have quantified this increase. nih.gov In severe TBI patients, the PPP flux was significantly higher compared to healthy controls (19.6% vs. 6.9%). nih.gov This elevation was most pronounced in the acute phase (within 48 hours) after injury. nih.gov
Furthermore, ¹³C NMR spectroscopy of brain tissue extracts after this compound administration has provided detailed insights into the metabolic fate of glucose. frontiersin.orgescholarship.org These studies have confirmed increased lactate labeling via the PPP and have also been used to assess the effects of therapeutic interventions on restoring metabolic balance after TBI. escholarship.org
Table 3: Pentose Phosphate Pathway (PPP) Flux in Traumatic Brain Injury
| Group | PPP Flux (% of glycolysis) | Significance |
| Severe TBI Patients | 19.6% | Increased PPP flux is a key metabolic response to TBI. nih.gov |
| Healthy Controls | 6.9% | Provides a baseline for comparison. nih.gov |
| TBI Patients (<48h) | 33% | PPP flux is highest in the acute post-injury phase. nih.gov |
| TBI Patients (>48h) | 13% | PPP flux decreases as the acute phase passes. nih.gov |
| Data from a human study using [1,2-¹³C₂]glucose infusion. nih.gov |
This compound in Drug Efficacy Testing and Therapeutic Target Identification
The ability of this compound to provide a detailed readout of metabolic pathway activity makes it a valuable tool in pharmacology and drug development. researchgate.net By observing how a drug candidate alters metabolic fluxes, researchers can assess its efficacy and identify its mechanism of action. researchgate.net
This approach is particularly useful for drugs targeting metabolic pathways, such as those for cancer or metabolic diseases. For example, this compound can be used to test the efficacy of insulin-sensitizing drugs by measuring their ability to restore normal glucose metabolism in insulin-resistant cells. researchgate.net The tracer can help determine if a drug is effectively inhibiting a target enzyme or pathway by looking for the expected changes in the labeling patterns of downstream metabolites. researchgate.net
Moreover, by revealing unexpected metabolic alterations, this compound tracing can help in the identification of new therapeutic targets. researchgate.net If a particular metabolic pathway is found to be dysregulated in a disease state, it may represent a novel target for therapeutic intervention.
Advanced Considerations and Future Directions in D 1,2 13c2 Glucose Research
Integration of D-[1,2-13C2]glucose Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The integration of data from this compound tracing with other "omics" disciplines, such as proteomics and transcriptomics, offers a more holistic view of cellular regulation. frontiersin.org This multi-omics approach allows researchers to connect changes in metabolic flux with alterations in gene expression and protein abundance, providing a more comprehensive understanding of metabolic reprogramming in various physiological and pathological states.
By combining metabolomics data from this compound experiments with transcriptomic and proteomic analyses, scientists can identify key enzymes and regulatory proteins whose expression levels correlate with specific metabolic phenotypes. nih.govfrontiersin.org For instance, an observed increase in flux through a particular pathway, as determined by this compound tracing, can be linked to the upregulation of genes encoding the enzymes in that pathway. nih.gov This integrated approach has been particularly insightful in cancer research, where it has helped to elucidate the complex interplay between genetic mutations, altered gene expression, and the metabolic rewiring that supports tumor growth. semanticscholar.orgmdpi.com
A key advantage of this integrated strategy is the ability to build more comprehensive models of cellular function. northwestern.edu By incorporating data from multiple molecular levels, researchers can construct more accurate and predictive models of metabolic networks. These models can then be used to simulate the effects of genetic or pharmacological perturbations, aiding in the identification of novel therapeutic targets. The table below illustrates how data from different omics platforms can be integrated to study cellular metabolism.
| Omics Platform | Data Generated | Insights Gained from Integration with this compound Tracing |
| Transcriptomics | mRNA expression levels | Identifies which metabolic pathway genes are transcriptionally regulated in response to stimuli. nih.gov |
| Proteomics | Protein abundance and post-translational modifications | Reveals changes in the abundance of metabolic enzymes and their regulatory modifications that directly impact pathway flux. frontiersin.orgfrontiersin.org |
| Metabolomics | Metabolite concentrations and isotopic labeling patterns | Quantifies the activity of metabolic pathways and the fate of glucose-derived carbons. nih.gov |
Challenges in Data Interpretation and Refinement of Metabolic Flux Models for this compound
While this compound is a powerful tracer, the interpretation of the resulting data and the refinement of metabolic flux models present several challenges. A primary challenge lies in the complexity of metabolic networks, which involve numerous interconnected and reversible reactions. Accurately quantifying fluxes through these networks requires sophisticated mathematical models and computational tools. d-nb.info
One significant challenge is accounting for metabolic compartmentation, particularly in eukaryotic cells. The transport of metabolites between different organelles, such as the mitochondria and the cytosol, can complicate the interpretation of labeling patterns. For instance, the labeling of tricarboxylic acid (TCA) cycle intermediates can be influenced by the exchange of metabolites between these compartments. researchgate.net Advanced models that incorporate subcellular compartmentation are necessary to accurately determine fluxes in these complex systems.
Another challenge is the potential for isotopic scrambling, where the positions of labeled carbons within a metabolite are rearranged by certain enzymatic reactions. This can make it difficult to trace the original path of the labeled carbons from this compound. Careful consideration of the known biochemical reactions and the use of advanced analytical techniques, such as tandem mass spectrometry, are required to deconvolve these complex labeling patterns. biorxiv.org
Furthermore, the accuracy of metabolic flux analysis is highly dependent on the precise measurement of isotopic labeling patterns. d-nb.info Analytical errors, even if small, can propagate through the calculations and lead to significant inaccuracies in the estimated fluxes. Therefore, continuous efforts are being made to improve the precision and accuracy of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). semanticscholar.org
The table below summarizes some of the key challenges and the corresponding strategies being developed to address them.
| Challenge | Description | Strategies for Refinement |
| Metabolic Compartmentation | The distribution of metabolic pathways between different cellular organelles complicates flux analysis. researchgate.net | Development of multi-compartment metabolic models that account for metabolite transport between organelles. |
| Isotopic Scrambling | Rearrangement of labeled carbons by certain enzymatic reactions can obscure the original metabolic pathways. biorxiv.org | Use of advanced analytical techniques like tandem mass spectrometry (MS/MS) and detailed knowledge of reaction mechanisms to interpret complex labeling patterns. biorxiv.org |
| Analytical Precision | Small errors in the measurement of isotopic labeling can lead to large errors in calculated fluxes. d-nb.info | Continuous improvement of analytical instrumentation and methodologies to enhance the accuracy and precision of isotope measurements. semanticscholar.org |
| Model Complexity | The large number of reactions and metabolites in cellular networks makes model development and validation challenging. | Application of machine learning and other advanced computational approaches to build and refine complex metabolic models. biorxiv.org |
Expanding the Scope of this compound Tracing to Novel or Under-explored Metabolic Pathways
While this compound has been extensively used to study central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), there is growing interest in expanding its application to novel or under-explored metabolic pathways. sigmaaldrich.comwellcomeopenresearch.org The unique labeling pattern generated from this compound can provide insights into pathways that diverge from these central routes.
One area of emerging interest is the study of serine and glycine (B1666218) biosynthesis. The carbons from glucose can be diverted from glycolysis into the serine synthesis pathway. By tracing the labeling patterns in serine and glycine derived from this compound, researchers can quantify the flux through this important pathway, which provides precursors for nucleotide synthesis and other biosynthetic processes. nih.gov
Another under-explored area is the connection between glucose metabolism and one-carbon metabolism. The folate and methionine cycles, which are central to one-carbon metabolism, can receive carbon units derived from glucose. This compound tracing can help to elucidate the extent to which glucose contributes to these pathways, which are critical for DNA synthesis and methylation reactions.
Furthermore, the application of this compound is being extended to study metabolic interactions between different cell types in complex tissues. For example, in the brain, this tracer can be used to investigate the metabolic coupling between neurons and glial cells. researchgate.net By analyzing the labeling patterns of metabolites in different cell populations, researchers can gain a better understanding of how these cells cooperate to maintain brain function.
The table below highlights some of the novel and under-explored pathways that can be investigated using this compound.
| Metabolic Pathway | Biological Significance | Insights from this compound Tracing |
| Serine and Glycine Biosynthesis | Provides precursors for nucleotides, proteins, and lipids. nih.gov | Quantifies the flux of glucose-derived carbons into this pathway, revealing its activity under different conditions. nih.gov |
| One-Carbon Metabolism | Essential for DNA synthesis, methylation, and redox balance. | Elucidates the contribution of glucose to the folate and methionine cycles. |
| Neurotransmitter Synthesis | Production of key signaling molecules in the brain, such as glutamate (B1630785) and GABA. researchgate.net | Traces the flow of glucose carbons into the synthesis of neurotransmitters, providing insights into neuronal activity. |
| Hexosamine Biosynthesis Pathway | Involved in the synthesis of glycoproteins and other macromolecules. mdpi.com | Determines the extent to which glucose is shunted into this pathway, which is often altered in metabolic diseases. |
Development of Hybrid this compound-Based Tracers and Innovative Methodologies for Enhanced Resolution
To further enhance the resolution and scope of metabolic flux analysis, researchers are developing hybrid tracers and innovative analytical methodologies. Hybrid tracers involve the simultaneous use of this compound with other isotopically labeled compounds, such as glutamine labeled with 13C or 15N. researchgate.net This multi-tracer approach provides complementary information about different metabolic pathways, allowing for a more comprehensive and accurate determination of cellular fluxes. biorxiv.org
For instance, co-administering this compound and [U-13C5]glutamine can help to resolve the relative contributions of glucose and glutamine to the TCA cycle, a critical hub of cellular metabolism. biorxiv.org This is particularly important in cancer cells, which often exhibit a high rate of glutaminolysis in addition to aerobic glycolysis.
In addition to hybrid tracers, innovative analytical techniques are being developed to improve the detection and analysis of isotopic labeling patterns. Advanced mass spectrometry methods, such as high-resolution mass spectrometry and tandem mass spectrometry, provide greater sensitivity and specificity for identifying and quantifying isotopically labeled metabolites. nih.gov Furthermore, nuclear magnetic resonance (NMR) spectroscopy techniques, such as 2D 1H-13C heteronuclear single quantum coherence (HSQC), offer a powerful way to resolve complex labeling patterns and provide detailed information about the positional distribution of isotopes within a metabolite. wellcomeopenresearch.orgresearchgate.net
The development of novel computational tools is also crucial for analyzing the complex datasets generated by these advanced techniques. Machine learning algorithms and other artificial intelligence approaches are being applied to automate the process of data analysis and to build more predictive models of metabolic flux. biorxiv.org These innovations are poised to revolutionize the field of metabolic research, enabling a deeper and more dynamic understanding of cellular function.
The table below summarizes some of the innovative approaches being developed in the field of this compound tracing.
| Innovation | Description | Advantages |
| Hybrid Tracers | Simultaneous use of this compound with other labeled compounds (e.g., [U-13C5]glutamine). biorxiv.orgresearchgate.net | Provides complementary information to resolve complex metabolic networks and improve the accuracy of flux estimations. biorxiv.org |
| Advanced Mass Spectrometry | High-resolution MS and tandem MS (MS/MS) for detailed analysis of isotopologues. nih.gov | Enhanced sensitivity and specificity for identifying and quantifying labeled metabolites, even at low abundances. nih.gov |
| 2D NMR Spectroscopy | Techniques like 1H-13C HSQC to determine the positional distribution of isotopes. wellcomeopenresearch.orgresearchgate.net | Provides detailed information on intramolecular labeling patterns, which is crucial for resolving fluxes through complex pathways. researchgate.net |
| Computational Modeling | Application of machine learning and AI to analyze large datasets and build predictive models. biorxiv.org | Automates data analysis, improves the accuracy of flux calculations, and enables the simulation of metabolic responses to perturbations. biorxiv.org |
Q & A
Q. How is D-[1,2-13C2]glucose typically incorporated into experimental designs for metabolic tracer studies?
this compound is administered in vivo (e.g., intraperitoneal injection) or in vitro (cell culture) at controlled concentrations (e.g., 1 mg/g body weight in mice) to trace glucose uptake and disposal. Isotopic enrichment (e.g., 50–99% 13C) must be calibrated to ensure detectable signal-to-noise ratios in downstream analyses like NMR or mass spectrometry. Data interpretation involves comparing labeled metabolite patterns (e.g., lactate doublets from glycolysis) against unlabeled controls .
Q. What analytical methods are recommended for quantifying this compound-derived metabolites?
High-resolution 13C NMR is the gold standard for detecting spin-coupled multiplets (e.g., doublets in glutamate or lactate) to distinguish glycolysis from PPP activity . For flux quantification, pair NMR with gas chromatography-mass spectrometry (GC-MS) to measure mass isotopomer distributions (e.g., M0, M1, M2) in intermediates like citrate or acetyl-CoA . Calibration curves and natural 13C abundance corrections are critical for accuracy .
Q. How do researchers validate hypotheses about glucose metabolic pathways using this tracer?
Hypothesis testing involves parallel labeling experiments with complementary tracers (e.g., [U-13C6]glucose) and kinetic modeling. For example, [1,2-13C2]glucose generates distinct PPP-derived ribose isotopomers (m1 vs. m2) compared to glycolysis-derived lactate, enabling pathway discrimination . Discrepancies between predicted and observed labeling patterns may indicate regulatory nodes (e.g., TKTL1 in non-oxPPP) .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using this compound resolve contradictions in pathway activity across tissues or disease models?
MFA integrates substrate uptake rates, growth data, and isotopomer distributions to compute absolute fluxes. For example, in hepatoma vs. normal liver, [1,2-13C2]glucose reveals elevated PPP and glycolysis fluxes via 13C-lactate doublet ratios, validated against enzyme expression data . Discrepancies (e.g., unchanged PPP in NAFLD ) require sensitivity analysis to identify constrained vs. free fluxes in models .
Q. What experimental design optimizations improve resolution of neuronal vs. glial metabolism in brain studies?
Co-infusing [1,2-13C2]glucose with glial-specific tracers (e.g., [1,2-13C2]acetate) enhances compartment-specific flux resolution. Neuronal glucose metabolism produces singlet glutamate C4, while astrocyte acetate metabolism generates doublets. Dynamic 13C-NMR tracking during infusions and kinetic modeling (cumomer approaches) are critical .
Q. How does isotopic interference from natural 13C abundance affect data interpretation, and how is this mitigated?
Natural 13C (~1.1%) introduces background noise, particularly in low-enrichment tracers. Strategies include:
Q. What are the limitations of this compound in resolving parallel pathways like glycolysis vs. gluconeogenesis?
While this tracer excels in glycolysis/PPP discrimination, gluconeogenic flux quantification requires complementary tracers (e.g., [U-13C3]glycerol) and mass balance constraints. For example, hepatic gluconeogenesis in NAFLD was assessed via [1,2-13C2]/[2,3-13C2] glucose ratios, but null results required validation with alternative methods .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
